molecular formula C17H21N3O2S B2702219 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine CAS No. 1170484-25-9

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine

Cat. No.: B2702219
CAS No.: 1170484-25-9
M. Wt: 331.43
InChI Key: WAQIHAWUNDBIQO-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are studied as catalysts in various organic reactions.

    Material Science: These compounds are explored for their potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens.

    Enzyme Inhibitors: These compounds are investigated as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Thiadiazole derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as cancer, diabetes, and neurological disorders.

Industry

    Agriculture: These compounds are studied for their potential use as pesticides or herbicides.

    Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical compounds.

Biochemical Analysis

Biochemical Properties

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . Additionally, it can bind to proteins involved in inflammatory responses, thereby modulating their activity. The interactions between (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Furthermore, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues.

Molecular Mechanism

At the molecular level, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For example, the compound can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro have demonstrated that (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression.

Dosage Effects in Animal Models

The effects of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be excreted via the kidneys. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion. Additionally, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone can influence metabolic pathways related to inflammation and cancer, further highlighting its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

    Methanone Formation: The final step involves the formation of the methanone group by reacting the intermediate with 2-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methanone group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
  • (4-(5-Propyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Uniqueness

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is unique due to the specific substitution pattern on the thiadiazole and piperidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-6-4-5-7-14(13)22-2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQIHAWUNDBIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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